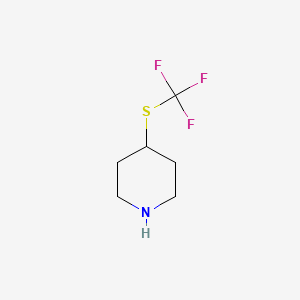
3-(Trifluoromethoxy)-1H-pyridine-2-thione, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethoxy)-1H-pyridine-2-thione (hereafter referred to as TFMPT) is an organic compound containing a pyridine ring, an oxygen atom, and a sulfur atom. It is a colorless, volatile liquid with a faint odor and a melting point of -7.6°C. TFMPT has a variety of applications in scientific research, including use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
科学的研究の応用
TFMPT is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, it has been used in the synthesis of various organic compounds, such as amides, esters, and heterocycles. TFMPT has also been used in the synthesis of drugs, such as anticonvulsants, analgesics, and anti-inflammatory agents.
作用機序
TFMPT acts as an electron-donating ligand in coordination chemistry, where it binds to transition metals to form complexes. The electron-donating properties of TFMPT make it useful for catalyzing a variety of organic reactions, such as nucleophilic substitution reactions, electrophilic addition reactions, and redox reactions. In addition, TFMPT can also act as an electron-withdrawing ligand, which can be used to stabilize reactive intermediates in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPT are not yet fully understood. However, some studies have suggested that TFMPT may have potential therapeutic applications, such as in the treatment of cancer and other diseases. In addition, TFMPT has been shown to have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of neurological diseases.
実験室実験の利点と制限
The advantages of using TFMPT in lab experiments include its low cost, its availability, and its ease of use. In addition, TFMPT is relatively stable and can be stored for long periods of time without degrading. The main limitation of using TFMPT in lab experiments is its volatility, which can make it difficult to work with.
将来の方向性
The potential future directions for TFMPT research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into its use as a catalyst and reagent in organic synthesis could lead to the development of new and more efficient methods for synthesizing organic compounds. Finally, further research into its use as a ligand in coordination chemistry could lead to the development of new and more efficient methods for synthesizing coordination compounds.
合成法
The synthesis of TFMPT begins with the reaction of 1-fluoro-3-methoxybenzene and 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide and yields TFMPT as the product. The reaction is typically carried out in an aqueous solution at a temperature of 60-90°C. The reaction is relatively simple and can be completed in a few hours.
特性
IUPAC Name |
3-(trifluoromethoxy)-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)11-4-2-1-3-10-5(4)12/h1-3H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZOOKSIZVPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)-1H-pyridine-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



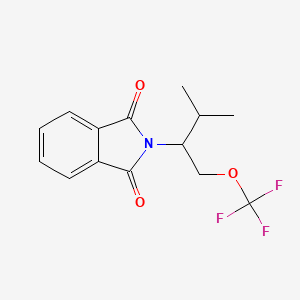
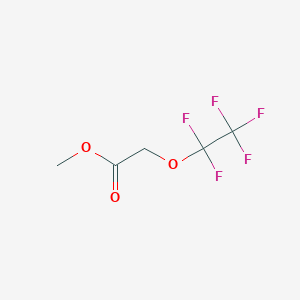
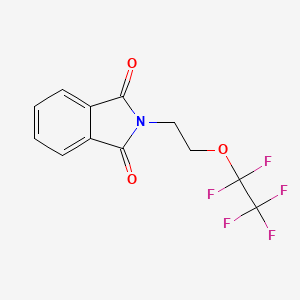
![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
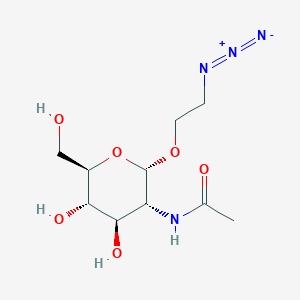
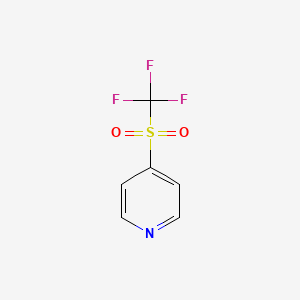
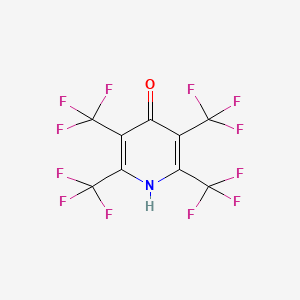
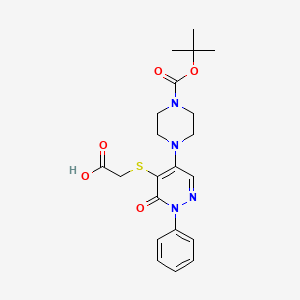
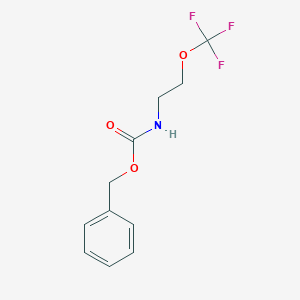
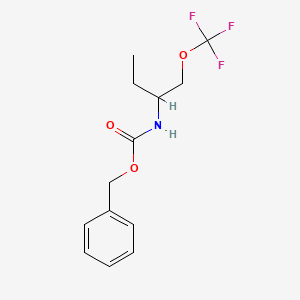
![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)
